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molecular formula C9H12ClN3O B8515056 4-(6-Chloropyrimidin-4-yl)-1,4-oxazepane

4-(6-Chloropyrimidin-4-yl)-1,4-oxazepane

Cat. No. B8515056
M. Wt: 213.66 g/mol
InChI Key: JBIPUFOINWVNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067407B2

Procedure details

At RT, 8.8 ml (9.0 g, 180.2 mmol) of hydrazine hydrate are added dropwise with stirring to a solution of 3.9 g (18.0 mmol) of 4-(6-chloropyrimidin-4-yl)-1,4-oxazepane in 25 ml of ethanol. After 16 h of stirring at 80° C., the reaction solution is concentrated under reduced pressure. The residue is triturated with cold ethanol, the precipitated solid is filtered off and the filter residue is washed with 25 ml of diethyl ether. The product is dried under reduced pressure. Yield: 1.4 g (36% of theory)
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:6]=1>C(O)C>[NH:2]([C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:6]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N1CCOCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After 16 h of stirring at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated with cold ethanol
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
WASH
Type
WASH
Details
the filter residue is washed with 25 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The product is dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N(N)C1=CC(=NC=N1)N1CCOCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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